N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Description
N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic indole derivative characterized by a 5-chloro-substituted indole core. The molecule features a 2-oxo-2,3-dihydro-1H-indol-3-yl scaffold modified with an acetamide group at the 3-position and a 2-(4-methylphenoxy)ethyl substituent at the 1-position. The compound’s molecular formula is C₂₀H₂₁ClN₂O₃ (average mass: 372.84 g/mol), with a ChemSpider ID referenced under BG15056 .
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-3-6-15(7-4-12)25-10-9-22-17-8-5-14(20)11-16(17)18(19(22)24)21-13(2)23/h3-8,11,18H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
LTLDQPPBLXNTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the chloro group and the phenoxyethyl group. The final step involves the formation of the acetamide moiety.
Preparation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions using phenoxyethyl halides.
Formation of Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of indole-acetamide derivatives, many of which exhibit significant biological activity. Key structural and functional comparisons with related molecules are outlined below:
Structural Analogs with Modified Side Chains
- BG15056 (N-{5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide): This analog differs by a propyl linker instead of an ethyl group in the phenoxyethyl side chain. Both compounds share the 5-chloroindole core and acetamide group, suggesting overlapping mechanisms of action .
- Its benzoazepine core and piperazine substituent highlight the importance of heterocyclic diversity in modulating target specificity .
Substituent Effects on Bioactivity
- Chloro vs. Hydroxy Substituents: (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide () replaces the 5-chloro group with a hydroxy moiety. In contrast, the 5-chloro group in the target compound may confer greater metabolic stability due to reduced oxidative susceptibility.
- Nitromethyl Substituents: 2-[5-Chloro-3-(nitromethyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide (Compound 37, ) introduces a nitromethyl group at the 3-position. However, nitro groups are often associated with toxicity, limiting therapeutic utility compared to the acetamide-substituted target compound .
Pharmacological Profiles
- Anticancer Activity: N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j): Exhibits antiproliferative activity with an IC₅₀ of 192–194°C (melting point correlation). SSR149415: A vasopressin V1b receptor antagonist with a sulfonylindole-acetamide structure. Its 2,4-dimethoxyphenylsulfonyl group confers high receptor selectivity, illustrating the role of bulky substituents in target engagement .
Key Structural and Functional Differences
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